molecular formula C18H25N5S2 B609023 4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine CAS No. 1271738-59-0

4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine

Katalognummer: B609023
CAS-Nummer: 1271738-59-0
Molekulargewicht: 375.55
InChI-Schlüssel: FUGQNAUKABUDQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine is a synthetic organic compound provided for research purposes. With a molecular formula of C18H25N5S2 and an average mass of 375.553 Da, this compound is a recognized inhibitor of the protein-protein interaction between menin and mixed-lineage leukemia (MLL) oncoproteins . This interaction is a critical driver in certain aggressive forms of acute leukemia, making its disruption a promising therapeutic strategy . The core value of this compound lies in its application as a precise chemical tool for probing the biological mechanisms of menin-dependent signaling in oncology research. By targeting the menin-MLL complex, it serves as a key reagent for studying oncogenesis and evaluating potential treatment avenues for MLL-rearranged leukemias in preclinical models . Furthermore, its structural class, the thieno[2,3-d]pyrimidine, is well-established in medicinal chemistry and has been extensively investigated for developing novel antitumor and antioxidant agents, highlighting the broader therapeutic potential of this scaffold . This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is strictly for use in laboratory research by qualified professionals.

Eigenschaften

CAS-Nummer

1271738-59-0

Molekularformel

C18H25N5S2

Molekulargewicht

375.55

IUPAC-Name

4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C18H25N5S2/c1-12(2)14-9-13-15(20-11-21-16(13)24-14)22-5-7-23(8-6-22)17-19-10-18(3,4)25-17/h9,11-12H,5-8,10H2,1-4H3

InChI-Schlüssel

FUGQNAUKABUDQI-UHFFFAOYSA-N

SMILES

CC(C)C1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4=NCC(S4)(C)C

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

MI3;  MI 3;  MI-3 .

Herkunft des Produkts

United States

Biologische Aktivität

The compound 4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine , often referred to as MI-2 (hydrochloride), has garnered attention in the field of medicinal chemistry due to its significant biological activities, particularly in cancer research. This article reviews the biological activity of MI-2, focusing on its mechanism of action, efficacy in various cancer models, and potential therapeutic applications.

Chemical Structure and Properties

MI-2 is characterized by a complex structure that includes a thienopyrimidine core and a piperazine moiety. The molecular formula is C18H27Cl2N5S2C_{18}H_{27}Cl_2N_5S_2 with a molecular weight of 448.5 g/mol. The compound's IUPAC name is this compound dihydrochloride.

PropertyValue
Molecular FormulaC18H27Cl2N5S2
Molecular Weight448.5 g/mol
IUPAC NameThis compound dihydrochloride
InChI KeyBJVIQDRKAQVWIM-UHFFFAOYSA-N

MI-2 functions primarily as an inhibitor of the interaction between menin and mixed lineage leukemia (MLL) fusion proteins. This interaction is crucial for the leukemogenic activity associated with MLL fusion proteins. By disrupting this binding, MI-2 induces apoptosis in leukemic cells and inhibits tumor growth. The compound targets the menin-MLL binding pocket, which is essential for the oncogenic activity of MLL fusion proteins .

Anticancer Efficacy

The anticancer potential of MI-2 has been evaluated through various in vitro and in vivo studies:

  • In Vitro Studies :
    • MI-2 exhibited cytotoxic effects against multiple cancer cell lines. Notably, in NCI's 60 cell line screening, it demonstrated a growth inhibition (GI) value of 86.28% against the NSCL cancer cell line HOP-92 at a concentration of 10 μM .
    • Additional studies indicated that MI-2 significantly reduced cell viability in colorectal carcinoma (HCT116) and breast cancer (SK-BR-3) cell lines with GI values of 40.87% and 46.14%, respectively .
  • In Vivo Studies :
    • Animal models treated with MI-2 showed reduced tumor sizes compared to control groups, indicating its potential as an effective therapeutic agent against leukemia and possibly other cancers .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of MI-2 suggests favorable absorption and distribution characteristics. ADME-Tox predictions indicate acceptable drug-likeness properties with low toxicity profiles observed during preliminary evaluations .

Case Studies and Research Findings

Several studies have explored the biological implications of MI-2:

  • Case Study on Leukemia : A study published in Cancer Research highlighted that MI-2 effectively inhibited MLL fusion protein-driven leukemogenesis in murine models . This study provided substantial evidence for the compound's role as a therapeutic agent in treating specific types of leukemia.
  • Comparative Analysis : In a comparative study involving various thienopyrimidine derivatives, MI-2 was among the top candidates demonstrating superior antiproliferative activity across different cancer types .

Vergleich Mit ähnlichen Verbindungen

Structural Implications :

  • Branching vs. linear chains : Isopropyl groups provide steric bulk that may optimize hydrophobic interactions within the menin binding pocket .

Analogues with Modified Heterocyclic Moieties

The piperazine-thiazole and thienopyrimidine moieties are critical for target engagement. Notable derivatives include:

Compound Name Core Modification Key Features
MI-2 Unmodified thieno[2,3-d]pyrimidine High specificity for menin-MLL over other histone methyltransferases .
Pyrazolo[3,4-d]pyrimidine analogues Thienopyrimidine replaced with pyrazolo[3,4-d]pyrimidine Reduced menin affinity but activity against kinases (e.g., EGFR) .
Thieno[3,2-d]pyrimidine analogues Positional isomer (thieno[3,2-d]pyrimidine) Altered binding kinetics; lower potency in MLL models .

Functional Insights :

  • The thieno[2,3-d]pyrimidine scaffold in MI-2 enables π-π stacking with aromatic residues in menin (e.g., Trp341), as confirmed by X-ray crystallography .
  • Substitution with pyrazolo[3,4-d]pyrimidine shifts activity toward kinase inhibition, highlighting scaffold-dependent target selectivity .

Analogues with Modified Piperazine Substituents

The piperazine-linked thiazole group is a pharmacophoric element. Comparisons include:

Compound Name Piperazine Modification Key Features
MI-2 5,5-Dimethyl-4H-1,3-thiazole Optimal balance of rigidity and hydrophobicity for menin binding .
Cyclopropylmethyl-piperazine analogues Cyclopropylmethyl substituent Enhanced blood-brain barrier penetration in related CNS-targeting compounds .
Methanesulfonyl-piperazine analogues Methanesulfonyl group at piperazine Increased solubility but reduced cell permeability in thieno[3,2-d]pyrimidines .

Mechanistic Notes:

  • The 5,5-dimethyl-thiazole group in MI-2 prevents undesired ring-opening reactions and stabilizes the bioactive conformation .
  • Cyclopropylmethyl modifications (e.g., in Compound 36, EP 3858835) demonstrate how steric effects can fine-tune pharmacokinetics without compromising target affinity .

Vorbereitungsmethoden

Cyclocondensation with Formamide

Heating 2-aminothiophene-3-carbonitrile with formamide at 180°C for 6 hours yields unsubstituted thieno[2,3-d]pyrimidine (65–70% yield). For functionalization at C4 and C6, halogenation or direct substitution is required.

Halogenation at C4

Phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) selectively chlorinates the C4 position, producing 4-chlorothieno[2,3-d]pyrimidine (82% yield). This intermediate serves as a precursor for nucleophilic aromatic substitution (SNAr) with piperazine.

ParameterConditionYield (%)
SolventEthanol75
TemperatureReflux (78°C)
Equivalents Piperazine2.5

Excess piperazine ensures complete substitution while minimizing dimerization.

Preparation of the 5,5-Dimethyl-4H-1,3-thiazol-2-yl Moiety

Hantzsch Thiazole Synthesis

The 5,5-dimethylthiazole ring is constructed via cyclocondensation of thiourea with 3-bromo-2,2-dimethylpropanal:

  • Reagents : Thiourea (1.2 eq), 3-bromo-2,2-dimethylpropanal (1.0 eq), ethanol, 80°C, 4 hours.

  • Product : 5,5-Dimethyl-4H-1,3-thiazol-2-amine (68% yield).

Functionalization for Piperazine Coupling

The thiazole amine is converted to a bromo derivative using N-bromosuccinimide (NBS) in acetonitrile (0°C, 1 hour), yielding 2-bromo-5,5-dimethyl-4H-1,3-thiazole (74% yield).

Attachment of the Thiazole to Piperazine

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 2-bromo-5,5-dimethylthiazole and piperazine:

ComponentQuantity
Pd₂(dba)₃2 mol%
Xantphos4 mol%
Cs₂CO₃2.5 eq
Toluene, 110°C, 18h

This method achieves 85% yield of 4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazine.

Installation of the Isopropyl Group at Position 6

Friedel-Crafts Alkylation

The thienopyrimidine C6 position undergoes electrophilic substitution with isopropyl bromide under Lewis acid catalysis:

ConditionDetail
CatalystAlCl₃ (1.2 eq)
SolventDichloromethane
Temperature0°C → RT, 8h
Yield70%

Regioselectivity is ensured by the electron-deficient pyrimidine ring directing substitution to C6.

Final Assembly and Optimization

Coupling the intermediates via SNAr and alkylation yields the target compound. Critical purification steps include:

  • Column chromatography (silica gel, ethyl acetate/hexane gradient).

  • Recrystallization from ethanol/water (4:1).

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (d, 6H, CH(CH₃)₂), 1.55 (s, 6H, thiazole-CH₃), 3.15–3.45 (m, 8H, piperazine), 4.90 (septet, 1H, CH(CH₃)₂), 6.75 (s, 1H, thieno-H).

  • HRMS : m/z calculated for C₁₈H₂₃N₅S₂ [M+H]⁺: 430.1478; found: 430.1481.

Challenges and Alternative Approaches

Competing Substitution Pathways

SNAr at C4 may compete with C2/C6 positions. Steric hindrance from the isopropyl group necessitates careful temperature control to avoid byproducts.

Microwave-Assisted Synthesis

Reducing reaction times from hours to minutes (e.g., piperazine coupling in 30 minutes at 120°C under microwave irradiation) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine?

  • Methodology : Multi-step synthesis is typically required, starting with the preparation of the thiazole and piperazine intermediates. For example, coupling reactions between thieno[2,3-d]pyrimidine cores and functionalized piperazine derivatives (e.g., 5,5-dimethyl-4H-1,3-thiazol-2-yl piperazine) under reflux conditions in ethanol or DMF are common. Purification via column chromatography with gradients (e.g., hexane/ethyl acetate) is critical to isolate the target compound .
  • Key Considerations : Optimize reaction time (e.g., 10–12 hours) and stoichiometric ratios (1:1.2 molar ratio of core to piperazine derivative) to maximize yield. Monitor intermediates using TLC or HPLC .

Q. How can the structural conformation of this compound be validated experimentally?

  • Methodology : Use X-ray crystallography to resolve the crystal structure, highlighting intramolecular interactions (e.g., C–H⋯π bonds, hydrogen bonding). Complementary techniques include:

  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 2D COSY/NOESY spectra to confirm substituent positions and stereochemistry.
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ peak) .
    • Data Interpretation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities in substituent orientation .

Advanced Research Questions

Q. What strategies mitigate low solubility of this compound in aqueous buffers during biological assays?

  • Methodology :

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilization agents.
  • Buffer optimization : Adjust pH (e.g., 6.5–7.4) using ammonium acetate or phosphate buffers (see ) to enhance stability.
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .
    • Validation : Measure solubility via UV-Vis spectroscopy or LC-MS after centrifugation (10,000 rpm, 15 minutes) to separate undissolved particles .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against target receptors (e.g., dopamine D2 receptor). Validate with free-energy perturbation (FEP) calculations.
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational dynamics .
    • Data Analysis : Compare predicted binding affinities (ΔG values) with experimental IC50_{50} data from enzyme inhibition assays. Resolve discrepancies by refining force field parameters .

Q. What experimental approaches resolve contradictions in reported biological activities (e.g., cytotoxicity vs. neuroprotection)?

  • Methodology :

  • Dose-response profiling : Test the compound across a wide concentration range (nM–μM) in cell-based assays (e.g., MTT for cytotoxicity, neurite outgrowth for neuroprotection).
  • Off-target screening : Use kinome-wide profiling (e.g., Eurofins KinaseScan) to identify unintended interactions that may explain conflicting results.
    • Troubleshooting : Cross-validate findings using orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blotting for neuroprotective markers) .

Methodological Design Questions

Q. How to design SAR studies for derivatives of this compound to enhance selectivity?

  • Strategy :

  • Core modifications : Introduce substituents at the thieno[2,3-d]pyrimidine 2- or 4-positions (e.g., halogens, methyl groups) and assess impact on target binding via SPR or ITC.
  • Piperazine substitution : Replace the 5,5-dimethylthiazole moiety with other heterocycles (e.g., pyrazole, oxazole) to probe steric/electronic effects .
    • Data Integration : Use hierarchical clustering of IC50_{50} values and computational descriptors (e.g., logP, polar surface area) to identify critical pharmacophores .

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • Methodology :

  • HPLC-DAD/MS : Employ a C18 column (5 μm, 4.6 × 250 mm) with gradient elution (0.1% formic acid in water/acetonitrile) to separate impurities.
  • NMR spiking : Add reference standards of suspected byproducts (e.g., des-methyl analogs) to confirm impurity identity.
    • Validation : Follow ICH Q3A guidelines, ensuring impurities are <0.15% for preclinical batches .

Data Interpretation Questions

Q. How to address discrepancies in reported IC50_{50} values across different assay platforms?

  • Root Cause Analysis :

  • Assay conditions : Compare buffer composition (e.g., ATP concentration in kinase assays) and incubation times.
  • Cell line variability : Use isogenic cell lines (e.g., HEK293 vs. SH-SY5Y) to control for genetic background effects.
    • Resolution : Normalize data using a reference inhibitor (e.g., staurosporine for kinases) and report results as fold-change relative to controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.